Methyl 3-methyl-1-naphthoate
CAS No.:
Cat. No.: VC16687116
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12O2 |
|---|---|
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | methyl 3-methylnaphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C13H12O2/c1-9-7-10-5-3-4-6-11(10)12(8-9)13(14)15-2/h3-8H,1-2H3 |
| Standard InChI Key | DUJQGCBPYACLBK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC=CC=C2C(=C1)C(=O)OC |
Introduction
Structural and Chemical Identity
Methyl 3-methyl-1-naphthoate (C₁₃H₁₂O₂) belongs to the class of naphthalene carboxylates. Its structure consists of a naphthalene backbone substituted with a methyl ester (-COOCH₃) at position 1 and a methyl group (-CH₃) at position 3. The molecular weight is calculated as 200.23 g/mol, with a theoretical density estimate of 1.18–1.22 g/cm³, analogous to methyl 3-hydroxy-2-naphthoate . Unlike hydroxy-substituted analogs, the absence of a hydroxyl group reduces hydrogen-bonding capacity, influencing solubility and melting behavior.
Synthesis Pathways
Esterification of 3-Methyl-1-Naphthoic Acid
The most straightforward synthesis route involves the esterification of 3-methyl-1-naphthoic acid with methanol. This method mirrors the preparation of methyl 3-hydroxy-2-naphthoate , where the carboxylic acid reacts with methanol in the presence of concentrated sulfuric acid under reflux:
Procedure:
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Reactants: 3-Methyl-1-naphthoic acid (1.00 g, 5.31 mmol), methanol (20 mL), concentrated H₂SO₄ (1 mL).
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Reaction: Reflux for 12–16 hours.
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Workup: Cool the mixture, wash with brine, and extract with ethyl acetate.
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Purification: Dry over MgSO₄, concentrate under reduced pressure, and recrystallize from methanol .
Yield: ~85–90% (estimated based on analogous reactions) .
Friedel-Crafts Acylation
Physical and Chemical Properties
Thermodynamic Data
Solubility and Stability
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Solubility: Sparingly soluble in water; highly soluble in organic solvents (e.g., ethyl acetate, dichloromethane).
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Stability: Stable under inert atmospheres at room temperature . Susceptible to hydrolysis under acidic or basic conditions.
Spectral Characterization
Infrared Spectroscopy (IR)
Key absorption bands (estimated):
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C=O Stretch: 1715–1730 cm⁻¹ (ester carbonyl).
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Aromatic C-H: 3050–3100 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Mass Spectrometry
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Molecular Ion Peak: m/z 200 ([M]⁺).
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Fragmentation: Loss of -OCH₃ (m/z 168) and subsequent aryl group cleavage .
Applications and Industrial Relevance
Pharmaceutical Intermediate
Methyl 3-methyl-1-naphthoate may serve as a precursor in synthesizing anti-inflammatory or anticancer agents, similar to hydroxy-naphthoate derivatives used in asymmetric couplings .
Material Science
Its rigid aromatic structure makes it a candidate for liquid crystals or polymer additives. Substituted naphthalenes are known for enhancing thermal stability in polymers .
Organic Synthesis
The compound’s ester group facilitates nucleophilic acyl substitutions, enabling transformations to amides or ketones .
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